

Theoretical Insights into the Reactivity of Methyl 6-Methoxynicotinate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 6-methoxynicotinate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methoxynicotinate is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. A thorough understanding of its reactivity is crucial for optimizing existing synthetic routes and designing novel molecular entities. While dedicated theoretical and computational studies on **methyl 6-methoxynicotinate** are not extensively published, this guide provides a comprehensive overview of its anticipated reactivity based on theoretical analyses of closely related analogs, such as methyl 6-methylnicotinate and 6-methylnicotinic acid. This document summarizes key physicochemical properties, details relevant experimental protocols for its synthesis and potential reactions, and outlines a computational workflow for its theoretical investigation. The insights provided herein are intended to serve as a valuable resource for professionals engaged in medicinal chemistry and drug development.

Physicochemical and Structural Data

A foundational understanding of a molecule's physical and chemical properties is essential for any study of its reactivity. The key properties of **methyl 6-methoxynicotinate** and its close analog, methyl 6-methylnicotinate, are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₉ NO ₃ (Methyl 6-methoxynicotinate)	
C ₈ H ₉ NO ₂ (Methyl 6-methylnicotinate)	[1][2]	
Molecular Weight	167.16 g/mol (Methyl 6-methoxynicotinate)	
151.16 g/mol (Methyl 6-methylnicotinate)	[1][2]	
CAS Number	5470-70-2 (Methyl 6-methylnicotinate)	[1][2]
IUPAC Name	methyl 6-methoxypyridine-3-carboxylate	
methyl 6-methylpyridine-3-carboxylate	[1][2]	
Melting Point	34-37 °C (Methyl 6-methylnicotinate)	[1]
Boiling Point	160 °C at 106 mmHg (Methyl 6-methylnicotinate)	[1]
XLogP3	1.2 (Methyl 6-methylnicotinate)	[1]

While the crystal structure of **methyl 6-methoxynicotinate** is not publicly available, analysis of its derivatives provides crucial insights into its molecular geometry and intermolecular interactions. The crystallographic data for the closely related 6-methylnicotinic acid is presented below.[3]

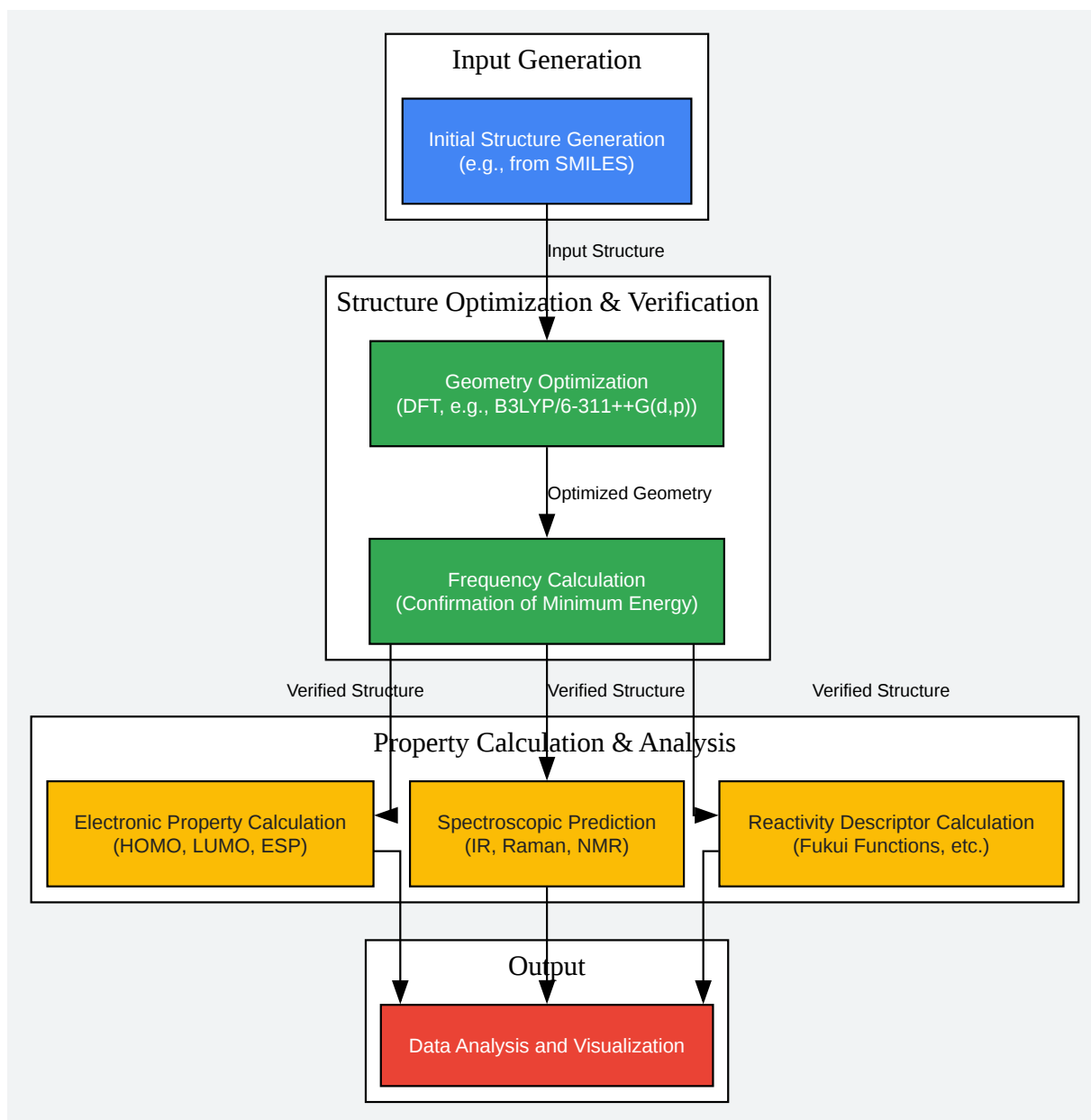
Parameter	Value for 6-Methylnicotinic Acid	Reference(s)
Empirical Formula	C ₇ H ₇ NO ₂	[3][4]
Formula Weight	137.14	[3]
Crystal System	Monoclinic	[3]
Space Group	P2 ₁ /c	[3]
a (Å)	3.8788 (8)	[3]
b (Å)	13.634 (3)	[3]
c (Å)	6.1094 (12)	[3]
β (°)	90.51 (3)	[3]
Volume (Å ³)	323.07 (12)	[3]
Z	2	[3]
R-factor	0.049	[3][4]

The crystal structure of 6-methylnicotinic acid reveals a nearly planar molecule, with stability in the crystal packing provided by intermolecular O—H...N hydrogen bonds and π – π stacking interactions between the pyridine rings of adjacent molecules.[3][4]

Theoretical and Computational Methodology

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like **methyl 6-methoxynicotinate**. [1][5] For analogous nicotinic acid derivatives, calculations are typically performed using the B3LYP functional with a 6-311++G(d,p) basis set, which offers a good balance of accuracy and computational cost. [1][6]

A general workflow for the computational analysis of **methyl 6-methoxynicotinate**'s reactivity is outlined in the diagram below.



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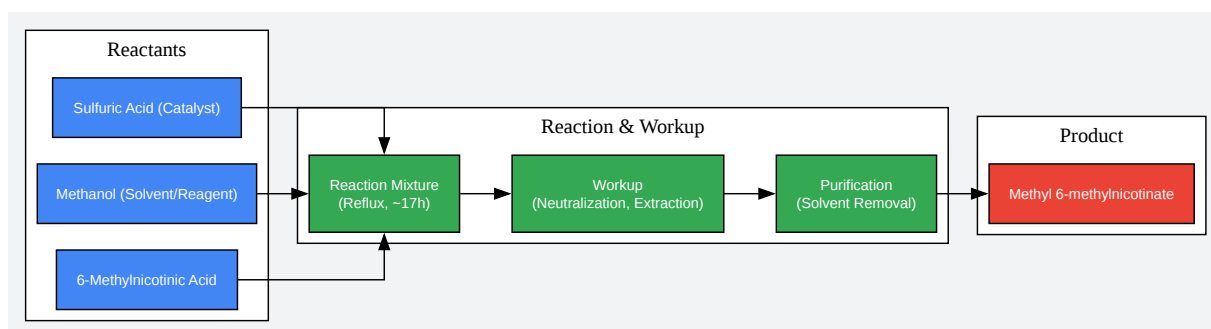
Caption: Computational workflow for theoretical analysis.

Synthesis and Reactivity

Methyl 6-methoxynicotinate serves as a key building block in organic synthesis.[1][7]
Understanding its formation and subsequent reactions is critical for its application in drug development.

Synthesis of Methyl 6-methylnicotinate via Fischer Esterification

A common method for the synthesis of the related methyl 6-methylnicotinate is the Fischer esterification of 6-methylnicotinic acid.[8]



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Caption: Synthesis of Methyl 6-methylnicotinate.

Experimental Protocol: Fischer Esterification of 6-Methylnicotinic Acid[8]

- To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (0.75 L), slowly add concentrated sulfuric acid (40 mL).
- Heat the reaction mixture to reflux and maintain for 17 hours.
- After the reaction is complete, concentrate the mixture to dryness under reduced pressure.

- Adjust the pH of the residue to 7 with ice-cold saturated aqueous NaHCO_3 and solid NaHCO_3 .
- Extract the aqueous layer with ethyl acetate (3 x 500 mL).
- Combine the organic layers, wash with saturated brine, and dry with anhydrous sodium sulfate.
- Remove the solvent by filtration and under reduced pressure to yield methyl 6-methylnicotinate.

Reactivity of the Pyridine Ring and Substituents

The reactivity of **methyl 6-methoxynicotinate** is primarily dictated by the electronic properties of the pyridine ring, which is influenced by the electron-donating methoxy group and the electron-withdrawing methyl ester group.

- **N-Oxidation:** The pyridine nitrogen can be oxidized to an N-oxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).^[9] This transformation alters the electronic properties of the ring, influencing its reactivity in subsequent steps.^[9]
- **Reduction:** The ester group can be reduced to an alcohol using reducing agents like sodium borohydride.^[9] Catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C) can reduce the pyridine ring to a piperidine.^[9]
- **Condensation Reactions:** Methyl 6-methylnicotinate can undergo condensation reactions with reagents like γ -butyrolactone in the presence of a base, which is a key step in the synthesis of nicotine analogs like 6-methylnicotine.^{[7][10]}

Conclusion

This technical guide has synthesized the available information on the physicochemical properties, synthesis, and theoretical analysis of **methyl 6-methoxynicotinate** and its close analogs. While direct computational studies on **methyl 6-methoxynicotinate** are limited, the data from related compounds provide a strong foundation for predicting its reactivity. The provided experimental protocols and the outlined computational workflow offer a practical

framework for researchers and scientists in the field of drug discovery and development to further explore the chemistry of this important synthetic intermediate.

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